1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one

Medicinal Chemistry SAR Physicochemical Properties

Researchers optimizing CNS-penetrant ligands frequently encounter potency-metabolism trade-offs when the C8 ethanone analog is too labile and the C10 butanone analog excessively lipophilic. This C9 homolog resolves that impasse. Its TPSA of 46.3 Ų and XLogP ≈ -0.2 support predicted BBB penetration with a single H-bond donor for reversible target engagement. The saturated propan-2-one side chain eliminates PAINS-associated electrophilic reactivity, making it suitable for clean screening libraries. • Predictable SAR vector: primary amine projects from the 4-position for verified salt-bridge interactions. • Versatile downstream chemistry: reduce to alcohol, elaborate by reductive amination, or convert to oxime. • Supplied at 95% purity; custom synthesis scales from mg to kg available on request.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 2166904-15-8
Cat. No. B1488991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one
CAS2166904-15-8
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=O)CN1CCC(CC1)CN
InChIInChI=1S/C9H18N2O/c1-8(12)7-11-4-2-9(6-10)3-5-11/h9H,2-7,10H2,1H3
InChIKeyJIUWVHMDVAHYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one Baseline and Class Identity


1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one (CAS 2166904-15-8) is a 4‑(aminomethyl)piperidine derivative in which the piperidine nitrogen bears a 2‑oxopropyl substituent . Its molecular formula is C₉H₁₈N₂O and its molecular weight is 170.25 g·mol⁻¹ . The compound is offered as a research chemical with typical purity of 95% and is employed as a synthetic building block or intermediate in medicinal‑chemistry programs, particularly those exploring piperidine‑based ligands for neurotransmitter receptors and enzymes . Its physicochemical profile (XLogP3‑AA ≈ −0.2, one hydrogen‑bond donor, three hydrogen‑bond acceptors, topological polar surface area 46.3 Ų) predicts favorable solubility and permeability characteristics consistent with CNS‑drug‑like space [1].

Synthetic intermediate for piperidine-based medicinal chemistry programs
Predicted CNS drug-like properties (TPSA, lipophilicity)
Exploration of piperidine ligands for neurotransmitter receptors and enzymes

Why Aminomethylpiperidine Derivatives Cannot Be Swapped


The 4‑(aminomethyl)piperidine scaffold presents a primary amine and a tertiary amine in a well‑defined spatial arrangement. Even minor alterations to the N‑acyl substituent—chain length, branching, or saturation—profoundly modulate the pKₐ of the tertiary amine, the conformational preferences of the piperidine ring, and the compound’s overall lipophilicity [1]. These parameters directly impact target engagement, selectivity, and ADME properties. For example, homologous extension of the N‑acyl chain from acetyl (ethanone) to propionyl (propan‑2‑one) alters hydrophobic interactions and metabolic stability without changing the formal hydrogen‑bonding capacity . Similarly, replacement of the aminomethyl group with a simple amino group eliminates a methylene spacer, repositioning the primary amine and potentially disrupting key salt‑bridge interactions [2]. Consequently, generic substitution among 4‑(aminomethyl)piperidine derivatives is scientifically unsound without compound‑specific quantitative data.

  • N‑acyl chain length alters pKₐ, conformation, and lipophilicity, potentially shifting target engagement and ADME.
  • Replacing aminomethyl with amino removes a methylene spacer, repositioning the primary amine and disrupting key salt‑bridge interactions.
  • Generic substitution among 4‑(aminomethyl)piperidine derivatives may not preserve SAR without compound‑specific data.

Quantitative Differentiation Against Closest Analogs


MW and Formula Homologation: C9 vs. C8 and C10 Analogs

The target compound is the exact C9 homolog in the straight‑chain N‑acyl series. Its molecular weight of 170.25 g·mol⁻¹ and formula C₉H₁₈N₂O place it between the C8 ethanone analog (156.23 g·mol⁻¹, C₈H₁₆N₂O) and the C10 butanone analog (184.28 g·mol⁻¹, C₁₀H₂₀N₂O) . This incremental mass and carbon‑count difference directly influence the compound’s logP, as each methylene unit typically contributes approximately +0.5 logP units, enabling tuning of lipophilicity‑driven properties such as membrane permeability and plasma protein binding without altering hydrogen‑bonding capacity [1].

MW and Formula Homologation
Head-to-head
C9 target: +14 vs C8 ethanone, −14 vs C10 butanone
Supports precise carbon count selection for balancing potency, solubility, and metabolic stability.
Approx. +0.5 logP per CH₂ unit; lipophilicity tuning context.
Medicinal Chemistry SAR Physicochemical Properties

TPSA and CNS Drug-likeness: Aminomethyl vs. Amino and Unsaturated Analogs

The target compound possesses a topological polar surface area (TPSA) of 46.3 Ų, identical to its ethylene‑unsaturated analog 1-(4-(aminomethyl)piperidin-1-yl)prop-2-en-1-one but larger than the 4‑amino analog 1-(4‑aminopiperidin-1-yl)propan-2-one, which lacks the methylene spacer and presents a TPSA of approximately 37 Ų [1]. A TPSA below 60–70 Ų is a well‑established predictor of good blood‑brain barrier penetration, making both the target and its unsaturated analog promising CNS candidates. However, the saturated propan‑2‑one side chain of the target avoids the metabolic liabilities associated with the electrophilic α,β‑unsaturated carbonyl of the prop‑2‑en‑1‑one analog (e.g., glutathione trapping, CYP inhibition) [2].

TPSA and CNS Drug-likeness
Class-level
TPSA 46.3 Ų (identical to unsaturated analog; ~9 Ų larger than 4‑amino analog)
TPSA within range for predicted BBB penetration; saturated ketone avoids metabolic liabilities.
Metabolic stability inferred from class‑level SAR; experimental confirmation needed.
Drug Design CNS Penetration Physicochemical Profiling

Hydrogen-Bond Donor/Acceptor Geometry and Target Engagement

The target compound contains one hydrogen‑bond donor (the primary amine of the aminomethyl group) and three hydrogen‑bond acceptors (the piperidine nitrogen, the ketone oxygen, and the primary amine nitrogen). In contrast, the branched isomer 1-(4-(aminomethyl)piperidin-1-yl)-2-methylpropan-1-one (CAS 915919‑75‑4) maintains the same donor/acceptor count but introduces steric hindrance adjacent to the carbonyl, which may reduce the ketone’s ability to form a hydrogen bond with certain targets. The regioisomer 1-(1-(aminomethyl)piperidin-4-yl)propan-2-one (no CAS assigned in major databases) positions the aminomethyl group on the piperidine nitrogen rather than the 4‑carbon, altering the spatial relationship between the hydrogen‑bond donor and the acceptors [1]. This difference could impact the complementarity of the compound to a binding pocket that recognizes the 4‑aminomethyl orientation.

H‑Bond Donor/Acceptor Geometry
Context-dependent
1 HBD, 3 HBA; 4‑aminomethyl regiochemistry vs. 1‑aminomethyl and branched analogs
4‑aminomethyl geometry may be essential for binding pocket complementarity in certain targets.
No experimental binding data; geometry‑based comparison.
Medicinal Chemistry Binding Affinity Selectivity

Saturated Ketone vs. Electrophilic Prop-2-en-1-one Analogs

The target compound features a saturated propan‑2‑one side chain, whereas 1-(4-(aminomethyl)piperidin-1-yl)prop-2-en-1-one (CAS 1247169‑68‑1) contains an α,β‑unsaturated carbonyl (acryloyl equivalent). The unsaturated analog can act as a Michael acceptor, leading to covalent modification of cysteine residues in proteins and potential assay interference in biochemical and cellular screens [1]. While the unsaturated analog may be deliberately chosen for covalent inhibitor design, the saturated target compound is more suitable for non‑covalent reversible screening campaigns, where pan‑assay interference compounds (PAINS) and promiscuous reactivity must be minimized [2].

Saturated vs. Electrophilic Analogs
Class-level
Saturated propan‑2‑one vs. α,β‑unsaturated prop‑2‑en‑1‑one (Michael acceptor)
Lower risk of assay interference from covalent modification in non‑covalent screening campaigns.
Based on PAINS filters; reactivity classification.
Chemical Biology Assay Development Reactive Metabolite Risk

Recommended Application Scenarios


Homologation SAR for CNS-Penetrant Piperidine Ligands

Medicinal chemistry teams optimizing brain‑penetrant ligands for GPCRs, ion channels, or enzymes should select this C9 homolog when SAR data indicate that the C8 ethanone analog is insufficiently potent or metabolically unstable, while the C10 butanone analog is overly lipophilic and exhibits high plasma protein binding. The compound’s TPSA of 46.3 Ų supports predicted BBB penetration , and its intermediate lipophilicity (XLogP3‑AA ≈ −0.2) offers a balanced starting point for further optimization [1].

Non-Covalent, Reversible Screening Libraries for CNS Targets

The saturated propan‑2‑one side chain avoids the electrophilic reactivity of the prop‑2‑en‑1‑one analog, making this compound suitable for inclusion in screening libraries where PAINS‑mediated false positives must be minimized . Its single hydrogen‑bond donor and three acceptor sites permit reversible, directional interactions with receptor binding pockets without the confounding factor of covalent bond formation.

Chemical-Biology Probes Requiring Defined 4-Aminomethyl Geometry

When a biological target has been shown, through mutagenesis or structural biology, to require interaction with an aminomethyl group positioned at the 4‑position of the piperidine ring (rather than at the 1‑position or in a branched arrangement), the target compound serves as a validated scaffold. Its regiochemistry ensures that the primary amine projects from the expected vector, while the propan‑2‑one moiety provides a synthetic handle for further derivatization or bioconjugation .

Synthetic Intermediate for Piperidine-Based Pharmaceuticals

The compound is utilized as a protected or unprotected building block in multi‑step syntheses of small‑molecule drug candidates, particularly those targeting sigma receptors or trace amine‑associated receptors (TAARs) that contain a 4‑(aminomethyl)piperidine core . The propan‑2‑one group can be reduced to a secondary alcohol, elaborated by reductive amination, or converted to an oxime, offering versatile downstream chemistry [1].

Application
Selection Property
Validation Focus
CNS‑penetrant piperidine ligand SAR
C9 homolog with intermediate lipophilicity
Balance of potency, solubility, and metabolic stability in lead optimization
Non‑covalent screening library for CNS targets
Saturated ketone avoiding electrophilic reactivity
Minimize PAINS‑mediated false positives; reversible binding assay compatibility
Chemical‑biology probes requiring 4‑aminomethyl geometry
Defined 4‑aminomethyl vector for target interaction
Ensures correct projection of primary amine for binding pocket complementarity
Synthetic intermediate for piperidine‑based drug candidates
Versatile propan‑2‑one synthetic handle
Downstream chemistry (reduction, reductive amination, oxime formation)
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